![molecular formula C12H19NO3 B063562 (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine CAS No. 173065-16-2](/img/structure/B63562.png)
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine
Overview
Description
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of new oxazolidine derivatives with different functional groups
Scientific Research Applications
Chemical Reagent in Organic Synthesis
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine serves as an important chemical reagent in organic synthesis. Its application is primarily due to its ability to facilitate reactions involving nucleophiles and electrophiles. The compound can be utilized in the following ways:
- Catalysis : It acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For instance, it has been used in the synthesis of complex molecules where stereochemistry is crucial .
- Reagent for Functional Group Transformations : The compound can participate in various transformations such as alkylation and acylation, making it valuable for modifying functional groups in organic molecules. Its stability and reactivity profile allow for controlled reactions under mild conditions.
Pharmaceutical Applications
The pharmaceutical industry benefits significantly from the applications of this compound:
- Synthesis of Bioactive Compounds : This compound is often used as an intermediate in the synthesis of bioactive molecules. Its ability to introduce specific functional groups is essential for developing new pharmaceuticals .
- Chiral Auxiliary : The compound can act as a chiral auxiliary, aiding in the asymmetric synthesis of drugs. This is particularly important for creating enantiomerically pure compounds that exhibit desired biological activity.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing antiviral agents. The compound facilitated the formation of key intermediates that led to the development of effective antiviral drugs. The reaction conditions were optimized to achieve high yields and purity.
Case Study 2: Development of Anticancer Compounds
Research highlighted its role in synthesizing novel anticancer compounds through a multi-step synthetic route. The incorporation of this compound allowed for the selective introduction of functional groups that enhanced the biological activity of the final products.
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Catalyst and reagent | Enhances reaction rates and selectivity |
Pharmaceutical Industry | Intermediate for bioactive compounds | Enables development of new drugs |
Asymmetric Synthesis | Chiral auxiliary | Produces enantiomerically pure compounds |
Mechanism of Action
The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.
2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.
2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.
Uniqueness
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.
Biological Activity
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxazolidine ring structure with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent. The molecular formula is , and it has a molecular weight of approximately 229.27 g/mol. The compound's stereochemistry is crucial for its biological activity, as the (S)-configuration often influences its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to this compound can inhibit CDK activity, which is critical for regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .
- Antioxidant Activity : The presence of the ethynyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is vital in protecting cells from oxidative stress-related damage .
- Anti-inflammatory Effects : Some studies suggest that oxazolidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Table 1: Biological Activities of this compound
Case Studies
- Cancer Therapeutics : A study focused on various oxazolidine derivatives demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines by targeting CDK pathways. In vitro assays showed a significant reduction in cell viability at low micromolar concentrations .
- Neuroprotection : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
- Inflammation Models : In a complete Freund's adjuvant-induced arthritis model, derivatives similar to this compound were shown to attenuate inflammatory responses and nociception, suggesting potential applications in treating inflammatory disorders .
Properties
IUPAC Name |
tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457277 | |
Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173065-16-2 | |
Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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